4-(4-Ethylpiperazin-1-ylmethyl)benzylamine
CAS No.: 914349-67-0
Cat. No.: VC2262008
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914349-67-0 |
|---|---|
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |
| Standard InChI | InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 |
| Standard InChI Key | SAUDSDDZIRPWMO-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)CN |
| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)CN |
Introduction
Physical and Chemical Properties
Basic Identification
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is characterized by specific identifiers that enable its precise classification in chemical databases and research contexts.
| Parameter | Value |
|---|---|
| CAS Number | 914349-67-0 |
| Molecular Formula | C14H23N3 |
| Molecular Weight | 233.35 g/mol |
| PubChem CID | 16769448 |
| IUPAC Name | [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine |
The compound is registered in multiple chemical databases including PubChem, where it is properly classified and characterized for research purposes . These identifiers facilitate accurate referencing in scientific literature and regulatory documentation.
Physical Properties
The physical characteristics of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine determine its handling, storage, and application parameters in laboratory and industrial settings.
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Boiling Point | 351.8±32.0°C |
| Melting Point | Not specified in available data |
| Storage Condition | 2-8°C |
| Shelf Life | 1095 days (approximately 3 years) |
| Purity (Commercial) | 97% |
The relatively high boiling point of 351.8±32.0°C indicates the compound's stability at elevated temperatures, which can be advantageous in certain chemical reactions and processing methods . The recommended storage conditions of 2-8°C suggest some sensitivity to higher temperatures during long-term storage, which is common for many organic nitrogen-containing compounds .
Chemical Structure and Reactivity
The molecular structure of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine features a benzene ring substituted with two functional groups: a benzylamine moiety and an ethylpiperazine group connected via a methylene bridge.
The structure can be represented by the following InChI identifier:
InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3
This compound contains multiple nitrogen atoms that serve as potential sites for hydrogen bonding, nucleophilic reactions, and coordination with metal ions. The primary amine group (-NH2) at the benzylamine terminus is particularly reactive and can participate in various chemical transformations including acylation, alkylation, and condensation reactions.
Applications and Uses
Pharmaceutical Applications
4-(4-Ethylpiperazin-1-ylmethyl)benzylamine serves a crucial role in pharmaceutical development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system disorders .
The compound's primary pharmaceutical applications include:
-
Intermediate in the synthesis of antipsychotic medications, where its structure can be modified to enhance receptor binding affinity and selectivity
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Precursor in the development of antidepressant drugs, particularly those targeting dopamine and serotonin receptors
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Building block for novel therapeutic agents addressing various neurological and psychiatric conditions
The compound's structural features make it particularly valuable in medicinal chemistry focused on neurological disorders. The piperazine moiety is a common pharmacophore in CNS-active drugs, while the benzylamine group provides opportunities for further functionalization and optimization of pharmacokinetic properties.
| Size | Availability | Price (USD) |
|---|---|---|
| 0.250 g | 10-20 days | $95.84 |
| 1.000 g | 10-20 days | $231.58 |
These prices reflect the compound's specialized nature and limited production volume . Alternative suppliers also offer the compound at comparable prices:
The compound is typically available at a purity level of approximately 97%, which is suitable for most research applications .
Related Compounds and Derivatives
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Piperazine derivatives with different substituents on the piperazine nitrogen
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Compounds with modified benzyl groups
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Derivatives with alternative functional groups replacing the primary amine
These structural analogues may exhibit similar or divergent properties and applications depending on the specific modifications.
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